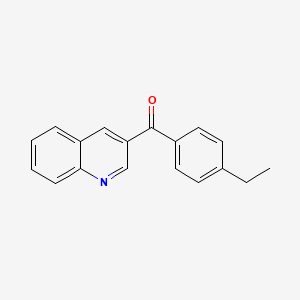
(4-Ethylphenyl)(quinolin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethylphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C18H15NO It consists of a quinoline ring attached to a methanone group, which is further connected to a 4-ethylphenyl group
作用机制
Target of Action
3-(4-Ethylbenzoyl)quinoline, also known as 4-(4-Ethylbenzoyl)quinoline, is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .
Mode of Action
Quinolines exert their bactericidal effect by interfering with a bacterium’s ability to make DNA (replication) . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction with its targets leads to the inhibition of bacterial growth.
Biochemical Pathways
Quinolines in general are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption of DNA synthesis affects various downstream processes essential for bacterial growth and survival.
Pharmacokinetics
Quinolones, a class of drugs that includes quinoline derivatives, are known for their excellent tissue penetration . They are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the action of 3-(4-Ethylbenzoyl)quinoline is the inhibition of bacterial growth. By interfering with DNA synthesis, it prevents bacteria from replicating and producing essential proteins, leading to their death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with quinoline-3-carboxaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(4-Ethylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: (4-Ethylphenyl)(quinolin-3-yl)methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
(4-Ethylphenyl)(quinolin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to investigate the interactions of quinoline derivatives with various biological targets.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)(quinolin-3-yl)methanone: Similar structure but with a methoxy group instead of an ethyl group.
(4-Phenyl)(quinolin-3-yl)methanone: Lacks the ethyl group on the phenyl ring.
(4-Ethylphenyl)(quinolin-3-yl)methanol: Reduced form of the methanone compound.
Uniqueness
(4-Ethylphenyl)(quinolin-3-yl)methanone is unique due to the presence of both the quinoline and 4-ethylphenyl groups, which confer specific electronic and steric properties. These properties make it suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .
属性
IUPAC Name |
(4-ethylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-15-5-3-4-6-17(15)19-12-16/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGKHYDEZFGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














